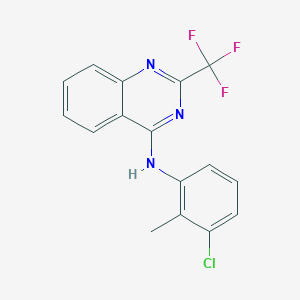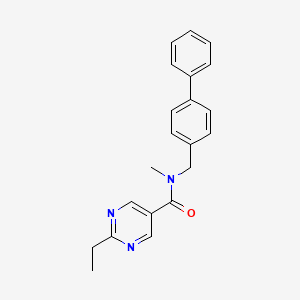
N-(4-biphenylylmethyl)-2-ethyl-N-methyl-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-biphenylylmethyl)-2-ethyl-N-methyl-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C21H21N3O and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.168462302 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitors of Transcription Factors
Research has demonstrated the potential of pyrimidine derivatives as inhibitors of transcription factors like NF-kappaB and AP-1. These compounds have been explored for their cell-based activity, highlighting their potential in improving oral bioavailability and gastrointestinal permeability, indicating their significance in developing therapeutic agents targeting various diseases including cancer and inflammation (M. Palanki et al., 2000).
Polymer Science Applications
In polymer science, pyrimidine units have been utilized to develop novel homo- and copolyimides, demonstrating excellent thermal stability and mechanical properties. These materials, derived from pyrimidine-containing diamines, offer potential applications in the aerospace and electronics industries due to their high thermal resistance and mechanical strength (A. Xia et al., 2006).
Anticancer and Antiviral Agents
Pyrimidine derivatives have been explored as anticancer and antiviral agents, highlighting their potential in treating diseases like HIV and various forms of cancer. Studies have shown that these compounds can inhibit retrovirus replication in cell culture, offering a promising avenue for developing new therapeutic agents in this domain (D. Hocková et al., 2003).
Anti-Inflammatory and Analgesic Applications
Furthermore, novel pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, suggesting their potential in developing new drugs for treating pain and inflammation. These compounds have demonstrated significant activity in biological assays, indicating their relevance in pharmaceutical research (A. Abu‐Hashem et al., 2020).
NNMT Inhibitors for Treating Diabetes
In the context of metabolic disorders, pyrimidine-5-carboxamide compounds have been identified as potent inhibitors of Nicotinamide N-methyltransferase (NNMT), a target for treating diabetes and metabolic syndrome. These inhibitors show promise in addressing obesity and insulin resistance, further underscoring the versatility of pyrimidine derivatives in medicinal chemistry (R. W. Sabnis, 2021).
Properties
IUPAC Name |
2-ethyl-N-methyl-N-[(4-phenylphenyl)methyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-3-20-22-13-19(14-23-20)21(25)24(2)15-16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-14H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMMCZMVNBDSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N(C)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5516611.png)
![2-[4-[(E)-[(2-phenylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B5516623.png)
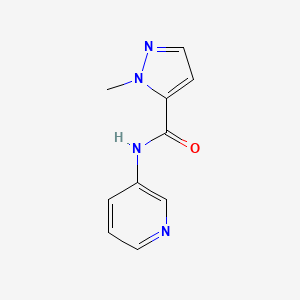
![4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5516636.png)
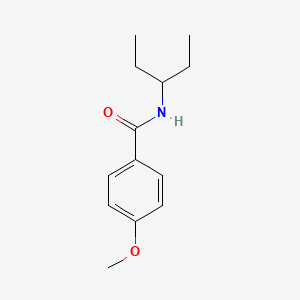
![N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5516665.png)
![3-ethyl-5-((2S)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5516671.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516678.png)
![8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B5516681.png)
![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)
![N-{[(2S,4S)-4-fluoro-1-(1H-indazol-3-ylcarbonyl)pyrrolidin-2-yl]methyl}piperidine-1-carboxamide](/img/structure/B5516692.png)
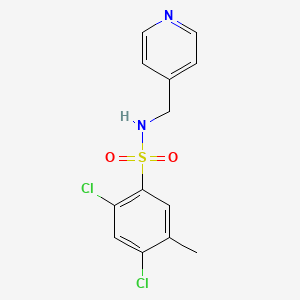
![4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole](/img/structure/B5516710.png)
